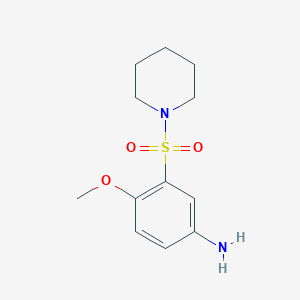

4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine

Description

4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine (CAS: 726157-16-0) is a sulfonamide derivative characterized by a methoxy group at the 4-position, a piperidine-sulfonyl moiety at the 3-position, and an aniline core. This compound is commercially available as a high-purity reagent (95%) and is utilized in synthetic chemistry for its sulfonyl and amine functionalities, which enable diverse reactivity in nucleophilic and electrophilic reactions .

Properties

IUPAC Name |

4-methoxy-3-piperidin-1-ylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRVYEUKKGMVAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method involves the use of metal- and organocatalysis for the preparation of piperidine derivatives . The reaction conditions typically include the use of oxidizing agents such as iodine(III) and catalysts like gold(I) complexes . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like iodine(III), leading to the formation of oxidized derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties

Research indicates that 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine exhibits significant anti-cancer properties. It has been studied for its effects against various cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer) cells. Its mechanism of action may involve the inhibition of specific cellular pathways crucial for tumor growth and proliferation, making it a candidate for further development as an anti-cancer agent.

Anti-Inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can inhibit specific enzymes related to inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases.

Biochemical Research

Enzyme Inhibition

this compound interacts with various biological receptors, influencing their activity. This interaction is essential for understanding the compound's potential therapeutic effects and mechanisms of action. Interaction studies often utilize techniques such as enzyme assays to evaluate the compound's efficacy in inhibiting target enzymes.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the sulfonyl group. The unique combination of functional groups in this compound allows for the development of various derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.

Structural Comparisons

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine | C₁₂H₁₈N₂O₂S | Methyl group instead of methoxy |

| 3-(Piperidine-1-sulfonyl)-aniline | C₉H₁₃N₂O₂S | Lacks methoxy group |

| 4-Ethoxy-3-(piperidine-1-sulfonyl)-phenylamine | C₁₂H₁₈N₂O₃S | Ethoxy instead of methoxy |

These comparisons highlight how variations in functional groups can affect biological activity and pharmacokinetics, making this compound a valuable subject for further research in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of intermediates and the activation of specific enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds and their distinguishing features:

Substituent Effects on Physicochemical Properties

Sulfonyl Group Variations :

- Piperidine-sulfonyl (target compound) provides moderate lipophilicity compared to morpholine-sulfonyl (ST-2289), which is more polar due to morpholine’s oxygen atom .

- Trifluoroethoxy substitution ( compound) introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring and altering solubility in aprotic solvents .

Methoxy Position :

- The 4-methoxy group in the target compound minimizes steric hindrance compared to 2-methoxy analogues (ST-2289), allowing better accessibility for electrophilic substitution .

Biological Activity

4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a sulfonamide moiety, contributing to its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C12H18N2O3S

- Molecular Weight : 270.35 g/mol

The compound features a methoxy group, which enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of carbonic anhydrases and certain proteases. The piperidine ring may also contribute to the binding affinity through hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.75 |

These results suggest that this compound could be a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .

Antitumor Activity

Additionally, preliminary research indicates potential antitumor effects, particularly in cancer cell lines with specific genetic mutations. In vitro studies have shown that the compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways:

- Carbonic Anhydrase : Inhibits enzyme activity, potentially useful in treating conditions like glaucoma and epilepsy.

- Choline Transporter : Acts as a noncompetitive inhibitor, affecting neurotransmitter levels which can be beneficial in neurological disorders .

Case Studies

- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of this compound revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, enhancing its potential as a therapeutic agent against infections that are difficult to treat due to biofilm-related resistance mechanisms .

- Antitumor Research : In a series of experiments involving various cancer cell lines, this compound demonstrated selective cytotoxicity towards cells with high expression of certain oncogenes. The mechanism was linked to the modulation of apoptotic pathways and inhibition of cell cycle progression .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine, and what reaction conditions are critical for high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with sulfonation of the phenylamine scaffold followed by methoxy group introduction. Key steps include:

- Sulfonation : Reacting 3-aminophenol derivatives with piperidine sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C .

- Methoxy Group Installation : Using alkylation or nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity. Yield optimization requires strict control of stoichiometry, temperature, and reaction time.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A combination of techniques is essential:

- NMR : ¹H and ¹³C NMR confirm the methoxy (-OCH₃) and sulfonyl (-SO₂-) groups. For example, the methoxy proton appears as a singlet at ~3.8 ppm, while sulfonyl groups influence adjacent aromatic protons, causing downfield shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragments corresponding to the piperidine-sulfonyl moiety.

- IR Spectroscopy : Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1250 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility increases under acidic conditions (pH < 4) due to protonation of the amine group .

- Stability : Stability studies in buffered solutions (pH 3–9) show degradation at extremes (pH < 3 or >8), with hydrolysis of the sulfonamide bond observed via HPLC monitoring. Storage at 4°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic or biological systems?

Methodological Answer:

- Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, enhancing nucleophilic substitution reactivity. Conversely, the electron-withdrawing sulfonyl group stabilizes negative charges, affecting hydrogen-bonding interactions in biological systems .

- Computational Studies : Density Functional Theory (DFT) calculations reveal localized HOMO orbitals on the amine and sulfonyl groups, suggesting potential binding sites for catalytic or enzymatic interactions .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Metabolic Stability Testing : Evaluate hepatic microsomal stability to identify discrepancies arising from metabolite interference .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ studies across multiple concentrations to account for non-linear pharmacokinetics .

Q. How can researchers design experiments to study the environmental degradation pathways of this compound?

Methodological Answer:

- Advanced Oxidation Processes (AOPs) : Expose the compound to ozonation (O₃) or hydroxyl radicals (•OH) generated via Fenton reactions. Monitor degradation intermediates using LC-MS/MS .

- Pathway Analysis : Identify primary degradation products (e.g., hydroxylated or demethylated derivatives) and propose mechanisms based on radical attack at the methoxy or sulfonyl groups .

Q. What role does the piperidine-sulfonyl moiety play in modulating the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. The sulfonyl group often forms hydrogen bonds with active-site residues (e.g., Arg or Lys), while the piperidine ring contributes to hydrophobic interactions .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified piperidine rings (e.g., N-methylation) to assess the impact on binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.